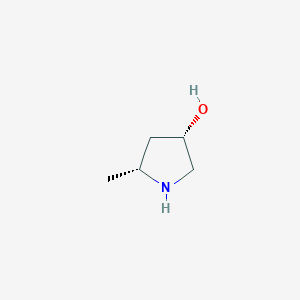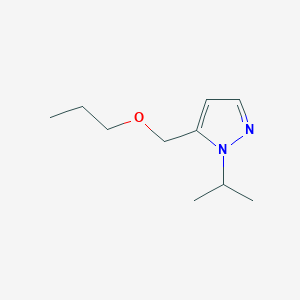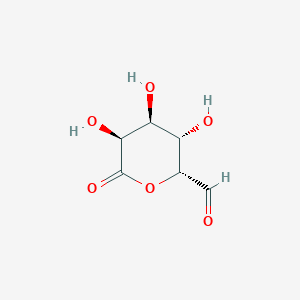
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(m-tolyl)acetamide, also known as MTA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects.
科学的研究の応用
Chemoselective Acetylation and Synthesis
Research by Magadum and Yadav (2018) explores the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its importance as an intermediate for antimalarial drugs. This study emphasizes the role of specific acyl donors and reaction parameters in achieving desired synthesis outcomes, potentially applicable to the synthesis and functionalization of related compounds (Magadum & Yadav, 2018).
Comparative Metabolism of Chloroacetamide Herbicides
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. This research provides insights into the biotransformation pathways of chloroacetamide compounds, which may be relevant for understanding the metabolic fate of similar compounds (Coleman et al., 2000).
Kinetics and Mechanism of N-Substituted Amide Hydrolysis
Duan, Dai, and Savage (2010) focused on the hydrolysis kinetics and mechanism of N-methylacetamide in high-temperature water, providing a model for understanding the behavior of N-substituted amides under various conditions. Such studies can shed light on the stability and reactivity of related compounds (Duan et al., 2010).
Synthesis and Characterization
Research on the synthesis and characterization of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide by Zhong-cheng and Wan-yin (2002), provides a foundational understanding of the synthetic pathways and analytical techniques applicable to similar chemical entities. This information is crucial for the development of new compounds and their potential applications in various fields (Zhong-cheng & Wan-yin, 2002).
特性
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-4-3-5-14(10-13)11-18(21)19-12-17(20)15-6-8-16(22-2)9-7-15/h3-10,17,20H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQVHOQTYOKARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2555427.png)

![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride](/img/structure/B2555430.png)
![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)
![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)




![2-Amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2555445.png)

![N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2555447.png)

